ALPHA-CGRP (23-37) (HUMAN) ALPHA-CGRP (23-37) (HUMAN)
Brand Name: Vulcanchem
CAS No.: 145459-33-2
VCID: VC0114757
InChI: InChI=1S/C74H117N21O20/c1-37(2)57(80)71(112)86-45(25-16-18-28-76)64(105)89-48(32-53(77)98)66(107)90-49(33-54(78)99)65(106)88-47(31-43-22-13-10-14-23-43)67(108)93-59(39(5)6)74(115)95-29-19-26-52(95)70(111)94-60(41(8)97)73(114)91-50(34-55(79)100)68(109)92-58(38(3)4)72(113)82-35-56(101)84-51(36-96)69(110)85-44(24-15-17-27-75)63(104)83-40(7)62(103)87-46(61(81)102)30-42-20-11-9-12-21-42/h9-14,20-23,37-41,44-52,57-60,96-97H,15-19,24-36,75-76,80H2,1-8H3,(H2,77,98)(H2,78,99)(H2,79,100)(H2,81,102)(H,82,113)(H,83,104)(H,84,101)(H,85,110)(H,86,112)(H,87,103)(H,88,106)(H,89,105)(H,90,107)(H,91,114)(H,92,109)(H,93,108)(H,94,111)/t40-,41+,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1
SMILES: CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N
Molecular Formula: C74H117N21O20
Molecular Weight: 1620.877

ALPHA-CGRP (23-37) (HUMAN)

CAS No.: 145459-33-2

Main Products

VCID: VC0114757

Molecular Formula: C74H117N21O20

Molecular Weight: 1620.877

ALPHA-CGRP (23-37) (HUMAN) - 145459-33-2

CAS No. 145459-33-2
Product Name ALPHA-CGRP (23-37) (HUMAN)
Molecular Formula C74H117N21O20
Molecular Weight 1620.877
IUPAC Name (2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide
Standard InChI InChI=1S/C74H117N21O20/c1-37(2)57(80)71(112)86-45(25-16-18-28-76)64(105)89-48(32-53(77)98)66(107)90-49(33-54(78)99)65(106)88-47(31-43-22-13-10-14-23-43)67(108)93-59(39(5)6)74(115)95-29-19-26-52(95)70(111)94-60(41(8)97)73(114)91-50(34-55(79)100)68(109)92-58(38(3)4)72(113)82-35-56(101)84-51(36-96)69(110)85-44(24-15-17-27-75)63(104)83-40(7)62(103)87-46(61(81)102)30-42-20-11-9-12-21-42/h9-14,20-23,37-41,44-52,57-60,96-97H,15-19,24-36,75-76,80H2,1-8H3,(H2,77,98)(H2,78,99)(H2,79,100)(H2,81,102)(H,82,113)(H,83,104)(H,84,101)(H,85,110)(H,86,112)(H,87,103)(H,88,106)(H,89,105)(H,90,107)(H,91,114)(H,92,109)(H,93,108)(H,94,111)/t40-,41+,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1
Standard InChIKey GPLZRETWKHAQIS-FGVYJWQNSA-N
SMILES CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N
PubChem Compound 118855743
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator